molecular formula C7H8N2O4S B1464774 methyl 2-methanesulfonylpyrimidine-5-carboxylate CAS No. 38275-49-9

methyl 2-methanesulfonylpyrimidine-5-carboxylate

Cat. No.: B1464774
CAS No.: 38275-49-9
M. Wt: 216.22 g/mol
InChI Key: QXRHSAOUKBOTKW-UHFFFAOYSA-N
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Description

Methyl 2-methanesulfonylpyrimidine-5-carboxylate (CAS 38275-49-9) is a high-value pyrimidine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. With a molecular formula of C7H8N2O4S and a molecular weight of 216.21 g/mol, this compound features a unique structure with a methyl carboxylate at the 5-position and a methylsulfonyl group at the 2-position of the pyrimidine ring . The methylsulfonyl group acts as an excellent leaving group, making this compound a highly effective electrophile for metal-free S-arylation reactions under physiologically relevant conditions . It is particularly significant in the development of targeted covalent inhibitors, where its 2-sulfonylpyrimidine motif can serve as a synthetically tractable and tunable warhead for cysteine bioconjugation, resulting in stable thioether linkages that are more robust than those formed by traditional acrylamides or maleimides . This reactivity profile enables its application in constructing complex heterocyclic systems, such as triazolopyrimidines and pyrimidotriazines, which are common scaffolds in pharmacologically active compounds . Furthermore, pyrimidine-based structures are well-represented in cardiovascular agents, calcium channel blockers, and other therapeutic areas, highlighting the utility of this intermediate in drug discovery programs . The compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-methylsulfonylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-13-6(10)5-3-8-7(9-4-5)14(2,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRHSAOUKBOTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694268
Record name Methyl 2-(methanesulfonyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38275-49-9
Record name Methyl 2-(methanesulfonyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

  • The precursor, methyl 2-methylsulfanyl-pyrimidine-5-carboxylate, is synthesized through the aromatization of a dihydropyrimidine intermediate using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in methylene chloride or toluene, at temperatures ranging from 25°C to 150°C, preferably around 65–70°C. The reaction progress is monitored by thin-layer chromatography (TLC), and the crude product is purified via crystallization in isopropanol (IPA).

Oxidation to Methanesulfonyl Derivative

  • The methylthio group is oxidized to the methanesulfonyl group using various oxidizing agents. Preferred oxidants include organic peroxy compounds such as:

    • m-Chloroperbenzoic acid (mCPBA)
    • Hydrogen peroxide (H2O2, 50% w/w) with ammonium molybdate catalyst
    • Peracetic acid
    • Sodium and potassium periodates
    • Sodium percarbonate and sodium perborate
    • Magnesium monoperphthalate
    • Urea-H2O2 complexes
  • Among these, hydrogen peroxide with ammonium molybdate catalyst in protic solvents (water, methanol, ethanol, propanol, isopropanol, n-butanol, isobutanol, or mixtures with acids like acetic acid) is preferred for its efficiency and greener profile.

  • The oxidation is typically carried out in dichloromethane or similar solvents, under controlled conditions to avoid over-oxidation or degradation.

Alternative Oxidation Methods

  • Another approach involves the use of 2,2,6,6-tetramethylpiperidinyloxy free radical (TEMPO) mediated oxidation in the presence of calcium hypochlorite, potassium bromide, sodium bicarbonate, and sodium hypochlorite. This method is conducted in solvents such as dichloromethane, tetrahydrofuran (THF), toluene, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) at low temperatures (0–5°C) for 1–2 hours, yielding the methanesulfonyl derivative with good selectivity.

Avoidance of Hazardous Reagents

  • The improved processes avoid hazardous reagents such as cyanogen chloride gas and heavy metal oxidants like manganese dioxide (MnO2), which are traditionally used but pose safety and environmental concerns. Instead, safer catalysts like lanthanum chloride heptahydrate and recyclable oxidants like chloranil are employed for aromatization and oxidation steps.

Reaction Conditions and Catalysts

Step Reagents/Catalysts Solvent(s) Temperature Notes
Aromatization DDQ, chloranil, lanthanum chloride Methylene chloride, toluene 25–150°C (65–70°C preferred) Recyclable chloranil preferred to avoid heavy metals
Oxidation (methylthio to methanesulfonyl) mCPBA, H2O2 + ammonium molybdate, TEMPO + Ca(ClO)2 Dichloromethane, protic solvents, DMSO, THF 0–25°C (varies) H2O2 + ammonium molybdate preferred for green chemistry
Purification Crystallization Isopropanol Room temperature Removes impurities such as tetrachloro hydroquinone

Research Findings and Yields

  • The overall yield for the preparation of methyl 2-methanesulfonylpyrimidine-5-carboxylate from methyl 2-methylsulfanyl-pyrimidine-5-carboxylate is approximately 45.5% based on methyl isobutyrylacetate starting material.

  • Use of hydrogen peroxide with ammonium molybdate catalyst in protic solvents achieves efficient oxidation with minimized environmental impact and good yields.

  • TEMPO-mediated oxidation offers mild conditions and high selectivity, suitable for scale-up and industrial applications.

  • Avoidance of toxic gases and heavy metals improves safety and product purity, facilitating commercial manufacture.

Summary Table of Oxidation Methods

Oxidant System Solvent(s) Temperature Advantages Disadvantages
mCPBA Dichloromethane Ambient High reactivity, well-known Expensive, generates waste
H2O2 + Ammonium molybdate Protic solvents (MeOH, EtOH, water mixtures) Ambient Green, cost-effective, catalytic Requires catalyst optimization
TEMPO + Ca(ClO)2 + additives DCM, THF, DMSO 0–5°C Mild, selective, scalable Requires careful temperature control
Traditional MnO2 Various Elevated Effective Toxic, heavy metal contamination

Chemical Reactions Analysis

Types of Reactions: methyl 2-methanesulfonylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives.

Scientific Research Applications

methyl 2-methanesulfonylpyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 2-methanesulfonylpyrimidine-5-carboxylate -SO₂CH₃ (2), -COOCH₃ (5) C₈H₈N₂O₄S 228.22 g/mol High electrophilicity; synthetic intermediate N/A
2-Chloro-6-methylpyrimidine-4-carboxylic acid -Cl (2), -CH₃ (6), -COOH (4) C₆H₅ClN₂O₂ 188.57 g/mol Reactivity via Cl substitution; carboxylate for coordination
4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid -SH (2), -CH₃ (4), -COOH (5) C₆H₆N₂O₂S 170.19 g/mol Thiol group for redox activity; lower stability vs. sulfonyl
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate -CF₃ (2), -COOCH₂CH₃ (5) C₈H₇F₃N₂O₂ 220.15 g/mol Enhanced lipophilicity (CF₃); fluorinated agrochemicals
Methyl 2-cyanopyrimidine-5-carboxylate -CN (2), -COOCH₃ (5) C₇H₅N₃O₂ 163.13 g/mol Cyano group for click chemistry; lower solubility
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate -NH₂ (2), -CH₃ (4), -COOCH₂CH₃ (5) C₈H₁₁N₃O₂ 181.19 g/mol Amino group for nucleophilic reactions; higher basicity

Electronic and Reactivity Differences

  • Methanesulfonyl vs. Chloro/Thiol : The methanesulfonyl group in the target compound is more electron-withdrawing than chloro () or thiol (), enhancing electrophilicity at the 2-position for Suzuki-Miyaura couplings .
  • Ester Variations : Methyl esters (target compound, ) confer lower molecular weight and higher volatility compared to ethyl esters (), impacting bioavailability .
  • Trifluoromethyl vs. Cyano: The -CF₃ group () increases lipophilicity by ~0.5 logP units compared to -CN (), favoring blood-brain barrier penetration in drug design .

Solubility and Stability

  • The carboxylic acid derivatives () exhibit higher water solubility (>50 mg/mL) but lower stability under acidic conditions compared to ester analogs .
  • Sulfonyl-containing compounds (target) show superior oxidative stability versus thiol derivatives (), which are prone to dimerization .

Biological Activity

Methyl 2-methanesulfonylpyrimidine-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

This compound belongs to the class of pyrimidine derivatives characterized by the presence of a methanesulfonyl group. The synthesis typically involves the reaction of pyrimidine derivatives with methanesulfonyl chloride, followed by esterification with methyl alcohol. This compound has shown promise as a scaffold for further chemical modifications aimed at enhancing biological activity.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity.

  • Inhibition of Cancer Cell Proliferation : A study reported that derivatives of sulfonylpyrimidines, including this compound, inhibited the growth of various cancer cell lines such as MiaPaCa-2 (pancreatic carcinoma) and HeLa (cervical carcinoma). The compounds showed over 50% inhibition at concentrations around 105M10^{-5}M, indicating potent antiproliferative effects against tumor cells while sparing normal cells .
  • Mechanism of Action : The anticancer effects are attributed to the compound's ability to act as a mild alkylating agent, modifying thiol groups in proteins, which disrupts critical cellular functions necessary for cancer cell survival .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

  • Inhibition of Pathogenic Bacteria : Studies have identified sulfonylpyrimidines as potent inhibitors against Staphylococcus aureus sortase A, a key enzyme involved in bacterial virulence. The compound acts through covalent modification of cysteine residues in the active site of the enzyme, leading to effective inhibition .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EC50 ValuesMechanism of Action
AnticancerMiaPaCa-2105M10^{-5}MMild alkylation of thiols
AnticancerHeLa105M10^{-5}MDisruption of cellular signaling pathways
AntimicrobialStaphylococcus aureusNot specifiedCovalent modification of sortase A

Clinical Implications

The potential therapeutic applications of this compound extend beyond cancer treatment. Its ability to inhibit key enzymes in pathogenic bacteria suggests that it could be developed into novel antimicrobial agents. Furthermore, ongoing research is focusing on optimizing its structure to enhance selectivity and reduce off-target effects.

Q & A

Q. How to standardize metadata for sharing synthetic protocols of this compound?

  • Methodological Answer :
  • FAIR Principles : Use platforms like Chemotion ELN to document reaction parameters (temperature, catalyst loading) in ISA-TAB format.
  • Open Data : Deposit raw NMR/HPLC files in repositories like Zenodo with DOI linking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.